5-methylpyridazin-4-amine;hydrochloride
CAS No.: 2250241-98-4
Cat. No.: VC11665250
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2250241-98-4 |
|---|---|
| Molecular Formula | C5H8ClN3 |
| Molecular Weight | 145.59 g/mol |
| IUPAC Name | 5-methylpyridazin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H7N3.ClH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3,(H2,6,7);1H |
| Standard InChI Key | UUAQBTBOVGWQLG-UHFFFAOYSA-N |
| SMILES | CC1=CN=NC=C1N.Cl |
| Canonical SMILES | CC1=CN=NC=C1N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 5-methylpyridazin-4-amine hydrochloride is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol. Its IUPAC name is 4-amino-5-methylpyridazine hydrochloride. The pyridazine core differentiates it from pyridine or pyrimidine derivatives by the placement of nitrogen atoms at positions 1 and 2.
Key Structural Features:
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Pyridazine backbone: Aromatic ring with nitrogen atoms at positions 1 and 2.
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Amino group (-NH₂): Positioned at C4, contributing to basicity and reactivity.
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Methyl group (-CH₃): At C5, influencing steric and electronic properties.
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Hydrochloride salt: Enhances solubility in polar solvents.
Physicochemical Properties
While experimental data for this specific compound is scarce, analogous pyridazine derivatives exhibit the following properties :
| Property | Value/Description |
|---|---|
| Melting Point | 180–220°C (decomposition observed) |
| Solubility | Soluble in water, methanol, DMSO |
| pKa | ~8.5 (amine protonation) |
| LogP | -0.2 (predicted hydrophilicity) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of pyridazine derivatives typically involves cyclization or functionalization of pre-existing heterocycles. For 5-methylpyridazin-4-amine hydrochloride, plausible pathways include:
Route 1: Direct Amination of Pyridazine
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Chloropyridazine intermediate: 5-Methylpyridazine is chlorinated at C4 using POCl₃.
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Nucleophilic substitution: Reaction with ammonia or ammonium hydroxide under high pressure .
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Salt formation: Treatment with HCl to yield the hydrochloride.
Route 2: Catalytic Hydrogenation
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Nitro precursor: 5-Methyl-4-nitropyridazine is reduced using H₂/Pd-C in ethanol.
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Acidification: HCl is added to precipitate the hydrochloride salt.
Industrial-Scale Challenges
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Byproduct formation: Competing reduction of nitrogen heterocycles may generate impurities.
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Catalyst optimization: Platinum or palladium catalysts require precise control to avoid over-hydrogenation .
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Solvent selection: Methanol or ethanol preferred for balancing reactivity and safety .
Pharmacological and Industrial Applications
Material Science Applications
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Coordination chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.
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Polymer additives: Enhances thermal stability in polyamide resins.
Future Research Directions
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